molecular formula C16H16FNO3S B604755 1-(5-Fluoro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole CAS No. 914619-35-5

1-(5-Fluoro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole

Cat. No.: B604755
CAS No.: 914619-35-5
M. Wt: 321.4g/mol
InChI Key: BYBBIVNCXNXHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole is an organic compound with a complex structure that includes a sulfonyl group, a fluorine atom, and a methoxy group attached to a benzene ring, which is further connected to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole typically involves multiple steps. One common route includes the sulfonylation of 5-fluoro-2-methoxybenzenesulfonyl chloride with an indole derivative. The reaction conditions often require the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of catalysts and solvents that can be easily recycled may be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorine atom and the methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(5-Fluoro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    2-fluoro-5-methylbenzenesulfonyl chloride: Another sulfonyl chloride with similar reactivity but different substitution patterns.

    5-fluoro-2-methoxybenzenesulfonyl fluoride: A related compound with a fluoride group instead of a chloride.

Uniqueness

1-(5-Fluoro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole is unique due to its specific combination of functional groups and its indole core. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

914619-35-5

Molecular Formula

C16H16FNO3S

Molecular Weight

321.4g/mol

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C16H16FNO3S/c1-11-9-12-5-3-4-6-14(12)18(11)22(19,20)16-10-13(17)7-8-15(16)21-2/h3-8,10-11H,9H2,1-2H3

InChI Key

BYBBIVNCXNXHCQ-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.